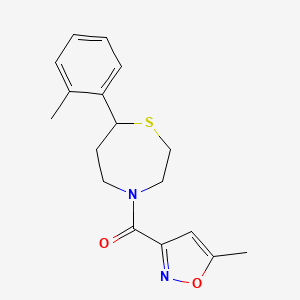
(5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone” appears to contain several functional groups including an isoxazole ring, a thiazepane ring, and a ketone group. Isoxazole is a five-membered ring compound consisting of three carbon atoms and two heteroatoms (one oxygen and one nitrogen). Thiazepane is a seven-membered ring containing one sulfur and one nitrogen atom. The presence of these functional groups could confer certain chemical properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole and thiazepane rings in separate steps, followed by the introduction of the ketone group. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoxazole, thiazepane, and ketone groups. For instance, the isoxazole ring might undergo reactions at the nitrogen atom, while the ketone group could be involved in various addition or redox reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ketone group could increase its solubility in polar solvents, while the multiple ring structures could influence its melting and boiling points.Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of novel compounds containing isoxazole and thiazole moieties has been a significant area of research. For instance, the synthesis and antibacterial screening of compounds similar in structure to (5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone have been explored, revealing their potential as antibacterial agents (Landage, Thube, & Karale, 2019). These studies focus on synthesizing various derivatives and testing their biological activities, indicating the chemical's versatility in medicinal chemistry.
Bioactivation and Metabolism
Research into the bioactivation pathways of isoxazole rings has provided insights into their metabolic transformations in human liver microsomes (Yu et al., 2011). Such studies are crucial for understanding the pharmacokinetics and potential toxicity of compounds containing isoxazole, thereby guiding the development of safer drugs.
Antibacterial and Anticancer Activity
Compounds structurally related to (5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone have been synthesized and evaluated for their antibacterial (Landage, Thube, & Karale, 2019) and anticancer activities (Gouhar & Raafat, 2015). These studies highlight the potential therapeutic applications of these compounds, emphasizing the importance of chemical modifications to enhance bioactivity.
Safety And Hazards
Without specific safety data for this compound, it’s difficult to provide accurate information about its potential hazards. However, as with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm.
Orientations Futures
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could provide valuable information about its potential uses in various fields, such as medicine or materials science.
Please note that this is a general analysis based on the structure of the compound and common properties of its functional groups. For a more accurate and detailed analysis, specific experimental data and literature references would be needed.
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-5-3-4-6-14(12)16-7-8-19(9-10-22-16)17(20)15-11-13(2)21-18-15/h3-6,11,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQILJKOORBEUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2711756.png)
![2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2711757.png)
![N-(1-cyano-1-methylethyl)-2-{4-[1-(2-fluorophenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2711758.png)
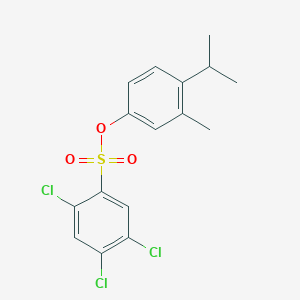
![N-(1-cyanocyclohexyl)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2711762.png)
![Methyl 7-(2-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2711763.png)
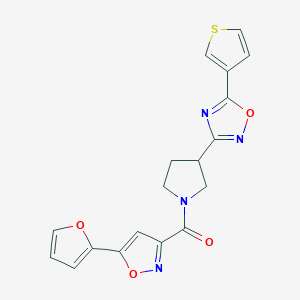
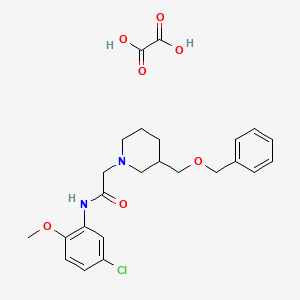
![3,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2711767.png)
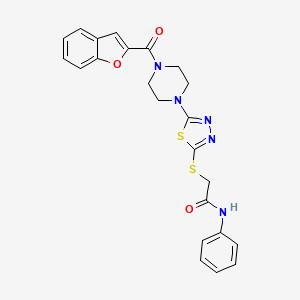
![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]thiomorpholine](/img/structure/B2711769.png)

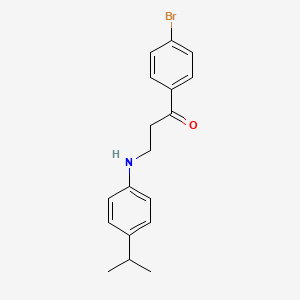
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-phenoxyethan-1-one](/img/structure/B2711776.png)